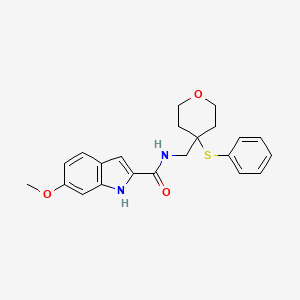

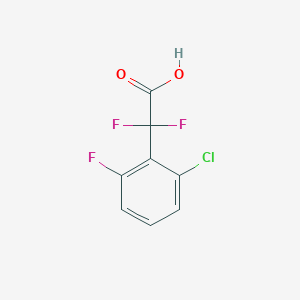

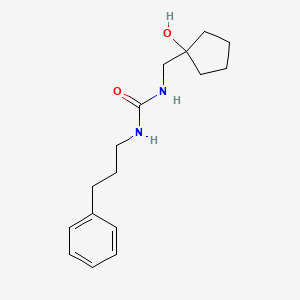

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives often involves multistep reactions, including nitration, as seen in the preparation of 3-fluoro-2-substituted-6-nitro benzoic acids . The regioselectivity of nitration can be explained by the electronic effects of the substituents, which is also relevant for the synthesis of the compound . Additionally, the synthesis of heterocyclic compounds from fluorinated benzoic acids, as described in , could provide a pathway for the synthesis of the target compound by incorporating the tetramethyl-1,3,2-dioxaborolan-2-yl group.

Molecular Structure Analysis

The molecular structure of fluorinated nitrobenzoic acids is characterized by the presence of electron-withdrawing groups, such as fluorine and nitro groups, which can influence the acidity and reactivity of the compound . The presence of a dioxaborolan-2-yl group in the target compound would likely introduce additional complexity to the molecular structure, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated benzoic acids can participate in various chemical reactions, including derivatization and cyclization . The presence of a nitro group can lead to further chemical transformations, such as reduction to an amino group, which can then be involved in subsequent reactions . The tetramethyl-1,3,2-dioxaborolan-2-yl group in the target compound may also offer unique reactivity, particularly in cross-coupling reactions commonly used in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are influenced by their substituents. For example, the introduction of fluorine atoms can enhance the acidity of benzimidazolyl-substituted nitronyl nitroxides significantly . The mesomorphic properties of phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, which include fluorinated derivatives, show that lateral fluoro-substitution can affect the phase transition temperatures and stability of the smectic A phase . These findings suggest that the physical properties of the target compound would be similarly affected by its fluorine and dioxaborolan-2-yl substituents.

科学的研究の応用

Synthesis and Structural Studies

- Synthesis and Crystal Structure : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, is synthesized via a three-step substitution reaction. Its structure is confirmed by FTIR, NMR, and mass spectrometry, and crystallographically analyzed using X-ray diffraction and density functional theory (DFT). This provides insights into the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).

Imaging and Detection Applications

PET Imaging : Synthesis of a fluorine-18-labeled bexarotene analogue, a compound similar to 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, for PET imaging of retinoid X receptor. This highlights the potential use of fluorinated compounds in imaging applications (Wang et al., 2014).

Hydrogen Peroxide Vapor Detection : The compound's derivatives are explored for detecting hydrogen peroxide vapor, demonstrating the utility of such fluorinated compounds in sensitive detection technologies (Fu et al., 2016).

Biological Applications

- Fluorescent Prochelator for Metal Ions : Research on boronic ester-based fluorescent prochelators that respond to hydrogen peroxide and metal ions by decreasing fluorescence, indicating potential applications in biological systems (Hyman & Franz, 2012).

特性

IUPAC Name |

4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO6/c1-12(2)13(3,4)22-14(21-12)8-5-7(11(17)18)6-9(10(8)15)16(19)20/h5-6H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAJGXSZZZHGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methylidene}amino 4-methylbenzoate](/img/structure/B2509204.png)

![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)

![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)

![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)

![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)

![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)